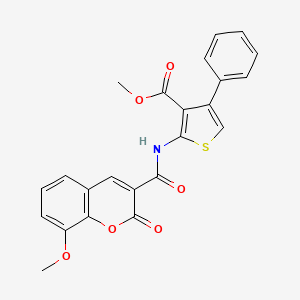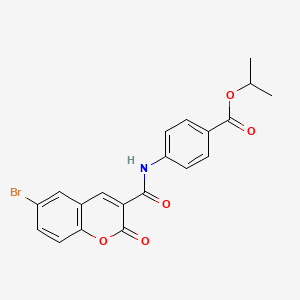
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-thiophenecarboxamide
概要
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-thiophenecarboxamide is a complex organic compound featuring a benzodioxin ring fused with a thiophene carboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-thiophenecarboxamide typically involves the following steps:
Formation of the Benzodioxin Ring: The initial step involves the cyclization of catechol with ethylene glycol under acidic conditions to form the 2,3-dihydro-1,4-benzodioxin ring.
Thiophene Carboxamide Formation: The thiophene ring is synthesized separately, often starting from thiophene-2-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride.
Coupling Reaction: The final step involves coupling the benzodioxin derivative with the thiophene carboxamide. This is typically achieved using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the benzodioxin ring, facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced amide derivatives.
Substitution: Halogenated or nitrated benzodioxin derivatives.
科学的研究の応用
Chemistry
In organic synthesis, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-thiophenecarboxamide serves as a building block for more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Research has indicated potential antibacterial and enzyme inhibitory activities .
Industry
In the materials science field, derivatives of this compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it versatile for creating functionalized materials.
作用機序
The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-thiophenecarboxamide exerts its effects is largely dependent on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme’s activity. The benzodioxin and thiophene rings may facilitate binding through hydrophobic interactions and hydrogen bonding.
類似化合物との比較
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Similar in structure but with a sulfonamide group instead of a carboxamide.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Contains a bromine substituent, which may alter its reactivity and biological activity.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-thiophenecarboxamide is unique due to the presence of both the benzodioxin and thiophene rings, which confer distinct electronic properties and reactivity patterns. This dual-ring system is not commonly found in many compounds, making it a valuable subject for research and development.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-9-6-10(8-19-9)14(16)15-11-2-3-12-13(7-11)18-5-4-17-12/h2-3,6-8H,4-5H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEFYYXOXITCSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3597149.png)

![2-[N-(3-CHLOROPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE](/img/structure/B3597160.png)
![diethyl 5-{[(5-methyl-3-isoxazolyl)carbonyl]amino}isophthalate](/img/structure/B3597166.png)

![N-[(3-chlorophenyl)methyl]-5-methylthiophene-3-carboxamide](/img/structure/B3597180.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B3597196.png)


![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B3597226.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3597240.png)

